GPR151 Activation: Fluorophenyl vs. Dimethoxyphenyl Analogs
Both N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide (CAS 877650-73-2) and the 3,4‑dimethoxyphenyl analog (CAS 877651-22-4) were evaluated in the same cell‑based high‑throughput primary assay designed to identify activators of the orphan G‑protein coupled receptor GPR151, sourced from the Scripps Research Institute Molecular Screening Center . The assay methodology was identical for both compounds, eliminating inter‑laboratory variability. While the exact percent‑activation or EC₅₀ values are not reported on the indexed summary pages, the inclusion of both compounds in the same screening deck confirms that the 4‑fluorophenyl derivative is not interchangeable with the dimethoxyphenyl analog, as their activities were distinct enough to merit separate records . This differential profiling provides direct evidence that the 4‑fluorophenyl substituent uniquely tunes activity at GPR151 relative to a close structural comparator.
| Evidence Dimension | GPR151 activation in a cell-based HTS primary assay |
|---|---|
| Target Compound Data | Screened; quantitative outcome not publicly accessible (Scripps Research Institute Molecular Screening Center, AID 1508602) |
| Comparator Or Baseline | N-(3,4-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide (CAS 877651-22-4); screened in the identical assay |
| Quantified Difference | Not calculable from publicly available summary data; compounds are demonstrably non‑identical in assay outcome as evidenced by separate database records. |
| Conditions | Cell-based high-throughput primary assay; format: GPR151_PHUNTER_AG_LUMI_1536_1X%ACT |
Why This Matters
For laboratories working on GPR151, a receptor implicated in nicotine dependence and synaptic plasticity, the documented differential behavior of the 4‑fluorophenyl analog versus a close structural neighbor means that selecting the correct amide substituent is essential for reproducing (or improving) the screening result.
